![molecular formula C7H6N2OS B2741424 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde CAS No. 174209-00-8](/img/structure/B2741424.png)

3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde

説明

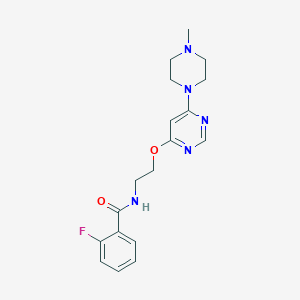

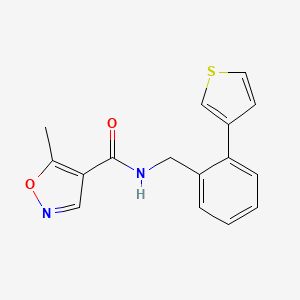

3-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a chemical compound used for pharmaceutical testing . It is a derivative of thiazole-5-carboxaldehyde, which is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .

Synthesis Analysis

The synthesis of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde and its derivatives has been a subject of research in medicinal chemistry. For instance, a new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .Molecular Structure Analysis

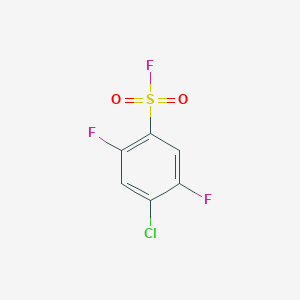

The molecular structure of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods : The compound has been synthesized through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation for producing imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazine derivatives (Mohan, Rao, & Adimurthy, 2013). Another method involves a catalyst-free three-component reaction in water for preparing 3-aminoimidazo[1,2- a ]pyridines and 5-aminoimidazo[2,1- b ][1,3]thiazoles (Adib, Mahdavi, Noghani, & Mirzaei, 2007).

Functionalization and Derivatives : Research has focused on the synthesis of new derivatives, such as 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide structures, and their structural elucidation using various spectroscopic techniques (Ur, Cesur, Birteksoez, & Otük, 2004). The preparation of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde and its optical parameter characterization for photonic applications has also been explored (Melavanki et al., 2020).

Biological and Pharmaceutical Applications

Antibacterial and Antimicrobial Activities : Several studies have investigated the antimicrobial properties of derivatives of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde. For instance, certain derivatives demonstrated antimicrobial activity against Staphylococcus epidermidis and Mycobacterium tuberculosis (Ur, Cesur, Birteksoez, & Otük, 2004). Another study synthesized and tested the antibacterial activity of new thiazole-substituted pyrazolyl-4-thiazolidinones, highlighting their potential as anti-inflammatory agents (Khillare et al., 2015).

Interaction with Biological Molecules : The interaction of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde with bovine serum albumin (BSA) and its antibacterial activity have been studied, providing insights into the compound's potential pharmaceutical applications (Yallur, Katrahalli, Krishna, & Hadagali, 2019).

Material Science and Photonic Applications

- Optical Characterization for Photonics : The optical properties of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde derivatives, particularly 5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde, have been studied for their application in photonics. The research focused on doping polymer films with these compounds and analyzing their optical parameters for potential use in photonic devices (Melavanki et al., 2020).

特性

IUPAC Name |

3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTMCNCUQWRJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(N12)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)

![6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2741360.png)

![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)